molecular formula C14H14O4 B14306786 3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione CAS No. 113258-58-5

3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione

Katalognummer: B14306786
CAS-Nummer: 113258-58-5
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: CFFWJBZZAHZACT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a benzopyran derivative with a diketone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out at elevated temperatures to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for catalysis. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biomolecules, modulating their activity and leading to therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-(2-Oxo-3,4-dihydro-2H-1-benzopyran-4-yl)pentane-2,4-dione apart is its unique combination of a benzopyran ring with a pentane-2,4-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

113258-58-5

Molekularformel

C14H14O4

Molekulargewicht

246.26 g/mol

IUPAC-Name

3-(2-oxo-3,4-dihydrochromen-4-yl)pentane-2,4-dione

InChI

InChI=1S/C14H14O4/c1-8(15)14(9(2)16)11-7-13(17)18-12-6-4-3-5-10(11)12/h3-6,11,14H,7H2,1-2H3

InChI-Schlüssel

CFFWJBZZAHZACT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1CC(=O)OC2=CC=CC=C12)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.